N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as AB-PINACA, is a synthetic cannabinoid receptor agonist (SCRA). [] It belongs to the indazole carboxamide class of synthetic cannabinoids. [, , ] AB-PINACA has emerged as a significant research tool due to its high efficacy at the cannabinoid type 1 receptor (CB1R). [, ] Its unique chemical structure offers insights into the structure-activity relationships of cannabinoid receptors and the broader endocannabinoid system. [, ] AB-PINACA has been instrumental in understanding the mechanisms underlying the abuse potential of synthetic cannabinoids. [, , ]
AB-Pinaca is primarily synthesized in laboratories and has been reported in various illicit drug markets. It falls under the category of synthetic cannabinoids, which are compounds designed to mimic the effects of natural cannabinoids found in Cannabis sativa. The Drug Enforcement Administration has classified many synthetic cannabinoids, including AB-Pinaca, as Schedule I controlled substances due to their potential for abuse and lack of accepted medical use.
The synthesis of AB-Pinaca typically begins with indazole-3-carboxylic acid as the starting material. The general synthesis pathway includes several key steps:
This synthesis method is relatively straightforward and allows for the production of AB-Pinaca in significant quantities, which has implications for its illicit manufacture .
AB-Pinaca features a unique molecular structure characterized by an indazole core and a pentyl chain. Its molecular formula is C_19H_26N_4O_2, with a molecular weight of 342.44 g/mol. The structure includes:
The stereochemistry of AB-Pinaca is significant, as it predominantly exists as the (S)-enantiomer, which exhibits higher potency at cannabinoid receptors compared to its (R)-counterpart .
AB-Pinaca undergoes various chemical reactions when metabolized in biological systems. Key metabolic pathways include:
These reactions are critical for understanding the pharmacokinetics of AB-Pinaca and its metabolites in human urine .
AB-Pinaca exerts its psychoactive effects primarily through agonistic action at the cannabinoid receptors CB1 and CB2. Upon binding to these receptors:
The potency of AB-Pinaca at these receptors is significantly higher than that of Δ9-tetrahydrocannabinol, contributing to its intense psychoactive effects .
AB-Pinaca exhibits several notable physical and chemical properties:
These properties influence both its synthesis and detection methods in forensic applications .
AB-Pinaca has been employed primarily for research purposes, particularly in studies related to:
Due to its high potency and unique action profile, AB-Pinaca remains a subject of interest within the fields of pharmacology and toxicology .
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic indazole-3-carboxamide cannabinoid with the molecular formula C₁₈H₂₆N₄O₂ and a molar mass of 330.43 g/mol. Its structure comprises three key domains:
The stereocenter at the valinamide moiety exhibits (S)-configuration, which is critical for CB1 receptor affinity. Isomeric variants include:
Table 1: Structural Comparison of AB-PINACA and Key Analogues
Compound | R Group | Molecular Formula | Structural Variation |
---|---|---|---|
AB-PINACA | Pentyl (C₅H₁₁) | C₁₈H₂₆N₄O₂ | Parent compound |
5F-AB-PINACA | 5-Fluoropentyl | C₁₈H₂₅FN₄O₂ | Fluorine terminal substitution |
AB-FUBINACA | 4-Fluorobenzyl | C₂₁H₂₃FN₄O₂ | Aromatic ring substitution |
AB-CHMINACA | Cyclohexylmethyl | C₂₀H₂₈N₄O₂ | Aliphatic cyclic substitution |
AB-PINACA was initially developed by Pfizer in 2009 as an analgesic candidate (Patent WO2009106980A). The synthesis involves sequential coupling reactions:
Analog design strategies focus on:
Table 2: Synthetic Cannabinoid Analog Design Strategies
Modification Site | Structural Change | Biological Consequence |
---|---|---|
N1-Alkyl chain | Fluorination (5F-analogues) | Increased lipophilicity and metabolic resistance |
Indazole C3 linker | Ester replacement | Reduced carboxylesterase susceptibility |
Amino acid moiety | Branched alkyl groups | Enhanced stereoselective receptor recognition |
Human hepatocyte studies reveal extensive AB-PINACA metabolism via three primary pathways:
Phase II metabolism involves UGT1A9/2B7-catalyzed glucuronidation of hydroxylated metabolites. Comparative studies show 5F-AB-PINACA undergoes oxidative defluorination to generate M2 and M3 metabolites identical to AB-PINACA’s oxidation products [6].
Table 3: Major AB-PINACA Metabolites and Formation Pathways
Metabolite | Biotransformation | Enzymes Involved | Relative Abundance |
---|---|---|---|
AB-PINACA carboxylic acid (M1) | Amide hydrolysis | CES1 | 38% (Primary) |
5-Hydroxy-pentyl AB-PINACA (M2) | Terminal hydroxylation | CYP3A4/2C19 | 22% |
Pentanoic acid AB-PINACA (M3) | Terminal carboxylation | Alcohol/Aldehyde dehydrogenases | 15% |
4-Hydroxy-pentyl AB-PINACA (M4) | Subterminal hydroxylation | CYP3A4 | 12% |
Indazole-hydroxy AB-PINACA | Aromatic oxidation | CYP2C19 | 8% |
Notably, hydroxylated metabolites retain pharmacological activity as CB1 agonists with nanomolar receptor affinity (Ki = 4.2-18.7 nM), exhibiting greater metabolic stability than Δ9-THC metabolites due to limited glucuronidation efficiency [6] [7].
AB-PINACA stability varies significantly across biological matrices and storage conditions:
Blood/Plasma Stability:
Degradation Pathways:
Matrix Stabilization Strategies:
Table 4: Stability of AB-PINACA in Biological Matrices
Storage Condition | Blood Stability | Urine Stability | Key Stabilization Methods |
---|---|---|---|
Room temperature (22°C) | 7 days | 3 days | Sodium fluoride (1%) |
Refrigerated (4°C) | 4 weeks | 2 weeks | pH adjustment (5.0) |
Frozen (-20°C) | 6 months | 12 months | Glass container storage |
Freeze-thaw cycles (3x) | 20% degradation | 15% degradation | Antioxidant additives (ascorbate) |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: